1-(Nitromethyl)cyclopentanol
Overview
Description
1-(Nitromethyl)cyclopentanol is an organic compound with the chemical formula C6H11NO3 and a molecular weight of 145.16 g/mol . It is a colorless liquid with a pungent odor and is known for its instability and reactivity. This compound is soluble in water and various organic solvents, making it a versatile intermediate in organic synthesis .
Preparation Methods
1-(Nitromethyl)cyclopentanol can be synthesized through the reaction of cyclopentanol with nitromethane . The process involves mixing these two compounds under appropriate conditions, followed by heating to facilitate the reaction. The final product is obtained through separation and purification steps. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(Nitromethyl)cyclopentanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.
Substitution: The nitro group can be substituted with other functional groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas in the presence of a catalyst. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Nitromethyl)cyclopentanol has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Nitromethyl)cyclopentanol involves its reactivity due to the presence of the nitro group. This group can undergo various transformations, leading to the formation of reactive intermediates that interact with molecular targets. The pathways involved depend on the specific reactions and conditions applied .
Comparison with Similar Compounds
1-(Nitromethyl)cyclopentanol can be compared with other similar compounds, such as:
Cyclopentanol: A simpler compound with a hydroxyl group, used as a solvent and intermediate in organic synthesis.
Nitromethane: A nitro compound used as a reagent in organic synthesis and as a fuel additive.
Cyclopentanone: A cyclic ketone used in the synthesis of pharmaceuticals and fragrances. The uniqueness of this compound lies in its combination of a nitro group and a cyclopentanol structure, which imparts distinct reactivity and versatility in various applications.
Properties
IUPAC Name |
1-(nitromethyl)cyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-6(5-7(9)10)3-1-2-4-6/h8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BORHRVRLEZGVIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461154 | |
Record name | 1-(Nitromethyl)cyclopentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20461154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72936-38-0 | |
Record name | 1-(Nitromethyl)cyclopentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20461154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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